molecular formula C26H24ClIN6O2S B10910238 N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide

N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide

Cat. No.: B10910238
M. Wt: 646.9 g/mol
InChI Key: VHZIGKOGRUYOLU-AMVVHIIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of phenyl, triazolyl, and hydrazide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the triazole ring, followed by the introduction of the phenyl and hydrazide groups. The final step involves the condensation of the intermediate with 5-chloro-2-hydroxybenzaldehyde under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods ensure the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C26H24ClIN6O2S

Molecular Weight

646.9 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-[[5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C26H24ClIN6O2S/c1-16-12-20(28)9-10-22(16)29-15-24-31-33-26(34(24)21-6-4-3-5-7-21)37-17(2)25(36)32-30-14-18-13-19(27)8-11-23(18)35/h3-14,17,29,35H,15H2,1-2H3,(H,32,36)/b30-14+

InChI Key

VHZIGKOGRUYOLU-AMVVHIIESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=C(C=CC(=C4)Cl)O

Canonical SMILES

CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.